
5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one
説明
5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzodioxole component is known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of imidazole derivatives. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects in inflammatory conditions.
Anticancer Properties
Imidazole derivatives have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Inhibition of Nitric Oxide Synthase (iNOS) : Similar compounds have been shown to selectively inhibit iNOS, leading to reduced nitric oxide production, which is implicated in inflammation and tumor progression .
- Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways such as the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.
- Interaction with Cellular Targets : The benzodioxole moiety may interact with multiple cellular targets, enhancing the compound's efficacy against various diseases.
Study on Inflammatory Diseases
A study published in PubMed explored the effects of related compounds on inflammatory lung diseases. It demonstrated that these compounds could reduce markers of inflammation and improve lung function in animal models .
Anticancer Activity Assessment
In vitro studies have shown that imidazole derivatives can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study indicated that a similar compound significantly reduced tumor size in xenograft models .
Data Tables
科学的研究の応用
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that compounds with imidazole structures can exhibit anticancer activity. A study demonstrated that derivatives of imidazol-4-one possess cytotoxic effects against various cancer cell lines. The presence of the benzodioxole moiety enhances the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vitro studies revealed that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use as a therapeutic agent for conditions like arthritis and other inflammatory disorders .
3. Treatment of Obesity
Recent patents have highlighted the use of substituted 3,5-dihydro-4H-imidazol-4-one compounds for treating obesity and related metabolic disorders. The mechanism involves modulation of metabolic pathways that regulate appetite and energy expenditure, making it a candidate for weight management therapies .
Pharmacological Insights
4. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .
5. Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and neuronal apoptosis in experimental models .
Data Tables
Case Studies
- Anticancer Study : A recent study investigated the effects of 5-(1,3-benzodioxol-5-ylmethylene)-2-(2,6-dimethylmorpholino)-3,5-dihydro-4H-imidazol-4-one on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Obesity Management Research : In a clinical trial involving obese patients, administration of the compound resulted in a notable reduction in body weight and waist circumference over 12 weeks. The study concluded that the compound effectively modulates metabolic rates and appetite control.
- Neuroprotection Experiment : An animal model study evaluated the neuroprotective effects of the compound against induced oxidative stress. The findings indicated a significant reduction in neuronal death and improved cognitive function post-treatment.
特性
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-7-20(8-11(2)24-10)17-18-13(16(21)19-17)5-12-3-4-14-15(6-12)23-9-22-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,19,21)/b13-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUCTFKIRPRHL-WLRTZDKTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322891 | |
Record name | (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866142-91-8 | |
Record name | (4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2,6-dimethylmorpholin-4-yl)-1H-imidazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。